Compound Description: This compound features a central nitrogen atom bonded to two distinct arylsulfonyl groups and a 2,3-dimethylphenyl group. The crystal structure of this compound, including its dihedral angles and C-N-S-C torsion angles, is reported in the paper. []
Relevance: This compound shares the common structural motif of a [(4-fluorophenyl)sulfonyl] group attached to a nitrogen atom with 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide. Both compounds belong to the class of sulfonamides, characterized by the presence of the -SO2NH- functional group. []
Compound Description: This compound represents a pyrimidine derivative with a 4-fluorophenyl substituent and a complex [(N-methyl-N-methylsulfonyl)amido] group. The research paper describes a gas chromatography method for determining residual organic solvents in this compound. []
Relevance: Similar to 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, this compound possesses a 4-fluorophenyl group attached to a heterocyclic ring. This structural similarity places both compounds within a broader category of aromatic heterocyclic compounds with a 4-fluorophenyl substituent. []
Compound Description: This compound features a piperazine ring substituted with a methanesulfonyl group and a [bis(4-fluorophenyl)methyl] moiety. The paper describes its crystal structure and highlights the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom. []
Relevance: This compound exhibits structural similarities to 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide in two key aspects. First, both compounds contain a six-membered nitrogen-containing heterocycle, with 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide containing a piperidine ring. Second, both compounds possess a sulfonyl group attached to the heterocycle, although the specific sulfonyl groups differ. []
Compound Description: This compound represents a complex structure incorporating a pyrrole ring with multiple substituents, including a (2-fluorophenyl) group and a (pyridine-3-sulfonyl) group. It exists as a salt with 3-carboxyprop-2-enoate. []
Relevance: This compound shares structural features with 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, specifically the presence of both a fluorophenyl and a sulfonyl group. This highlights a potential category of compounds containing both these functional groups within various chemical frameworks. []
Compound Description: This compound features a urea moiety connected to two substituted phenyl rings, one of which carries a piperazine-1-sulfonyl group. It is investigated as a potential interleukin-8 receptor antagonist and its preparation and use in treating diseases like asthma and COPD are discussed. [, , ]
Relevance: Both this compound and 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide include a piperazine ring functionalized with a sulfonyl group. This commonality suggests a potential focus on exploring the biological activity of compounds with this specific structural element. [, , ]
Compound Description: This compound is a modafinil derivative with two 4-fluorophenyl groups attached to the sulfonyl group. Its crystal structure has been analyzed to understand its conformational features and potential for developing new medications. []
Relevance: Similar to 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, this compound contains a (4-fluorophenyl)sulfonyl motif. This suggests a potential area of interest in exploring the impact of this specific sulfonyl group on biological activity across various chemical structures. []
Compound Description: This compound is a radiolabeled piperazine derivative, specifically used as a precursor in positron emission tomography (PET) studies. It is synthesized using a rapid method involving N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine and 4-fluoroaniline. []
Relevance: This compound, along with 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, falls under the category of piperazine derivatives, highlighting the relevance of this heterocyclic scaffold in medicinal chemistry. The presence of a fluorine atom in both compounds, although at different positions, further strengthens their structural similarity. []
Compound Description: This compound represents a triazole derivative with a 2-fluorophenyl substituent and a 3-methoxybenzyl group. The paper discusses its synthesis, characterization, and biological activity, particularly its potential as an acetylcholinesterase and α-glucosidase inhibitor. []
Relevance: This compound, like 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, contains a fluorophenyl group. This shared structural feature may indicate similar pharmacophoric properties or interactions with biological targets. []
Compound Description: This compound, containing an anthracene moiety linked to a sulfonate group via a 4-acetylphenyl linker, demonstrates selective cytotoxic activity against colon carcinoma cell lines (HCT-116). []
Relevance: Both this compound and 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide belong to the broader class of sulfonic acid derivatives, showcasing the versatility of this functional group in medicinal chemistry applications. []
Compound Description: This compound, an anthracene derivative with a sulfonamide group linked through a 4-fluorophenyl moiety, exhibits significant selective cytotoxic effects against breast carcinoma cell lines (MCF-7). []
Relevance: This compound and 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide belong to the sulfonamide class of compounds. They both possess a sulfonyl group directly linked to a 4-fluorophenyl group, suggesting the potential significance of this structural motif for biological activity. []
Compound Description: This compound, featuring an anthracene-based sulfonamide with a (1H-benzo[d]imidazol-2-yl)methyl substituent, shows significant selective cytotoxic activity against breast carcinoma cell lines (MCF-7). []
Relevance: This compound, like 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, belongs to the sulfonamide class, emphasizing the importance of this functional group in medicinal chemistry and potential anticancer applications. []
Compound Description: This cyclohexene derivative, possessing a sulfamoyl group linked through a (2-chloro-4-fluorophenyl) moiety, exhibits potent inhibitory activity against nitric oxide and cytokine production. It demonstrates beneficial effects in vivo in a mouse endotoxin shock model and is under clinical trials for sepsis treatment. []
Relevance: This compound shares the sulfamoyl functional group (-SO2NH-) with 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, highlighting the significance of this group in medicinal chemistry. Additionally, both compounds contain a fluorophenyl group, although with different substitution patterns. []
Compound Description: This compound is a potent and selective inverse agonist of RORγt, a nuclear receptor involved in T-helper 17 cell function and development. It exhibits nanomolar potency in inhibiting IL-17 secretion from human TH17 cells. []
Relevance: This compound and 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide both contain a sulfonyl group attached to a halogenated phenyl ring. They showcase the application of this structural element in developing molecules targeting different therapeutic areas. []
Compound Description: This compound acts as an agonist of RORγt, a nuclear receptor involved in regulating T-helper 17 cell function. Its mechanism of action involves binding to the ligand-binding domain of RORγt. []
Relevance: Both this compound and 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide feature a (4-fluorophenyl)sulfonyl moiety. This shared structural feature suggests potential similarities in their binding interactions with target proteins, despite targeting different biological pathways. []
Compound Description: This compound is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates mGluR responses by acting at a novel allosteric site distinct from those of other PAMs and negative allosteric modulators. []
Relevance: While this compound doesn't share direct structural elements with 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, it highlights the importance of exploring diverse chemical scaffolds for modulating similar biological targets. []
Compound Description: CD-PPB is a positive allosteric modulator (PAM) that shows selectivity for metabotropic glutamate receptor subtype 5 (mGluR5). Its analogs exhibit PAM activity at both mGluR1 and mGluR5, suggesting a common binding site for these compounds. []
Relevance: Although structurally distinct from 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, CD-PPB highlights the importance of exploring various chemical scaffolds for modulating mGluR activity. This suggests the potential for developing compounds with tailored selectivity profiles for different mGluR subtypes. []
Compound Description: VU-71, an analog of CD-PPB, demonstrates selectivity for the metabotropic glutamate receptor subtype 1 (mGluR1) as a positive allosteric modulator. []
Relevance: Though structurally different from 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, VU-71 emphasizes the potential for developing compounds with distinct selectivity profiles for different mGluR subtypes, potentially leading to more targeted therapeutic interventions. []
Compound Description: Ro 67-7476 is a well-known positive allosteric modulator of mGluR1, exhibiting its effects through binding to an allosteric site distinct from those of negative allosteric modulators. []
Relevance: Although structurally different from 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, Ro 67-7476 highlights the possibility of developing compounds with varied structures and binding modes that can modulate the activity of mGluR1. This suggests multiple avenues for drug discovery targeting this receptor. []
Compound Description: BMS-289948 is a gamma-secretase inhibitor that effectively reduces beta-amyloid (Aβ) concentrations in both the brain and plasma of APP-YAC mice. It exhibits a rapid onset of action and a favorable pharmacokinetic profile, suggesting potential therapeutic applications for Alzheimer's disease. []
Relevance: This compound and 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide both possess a benzenesulfonamide moiety, albeit with different substituents. This highlights the importance of the sulfonamide group in medicinal chemistry, although targeting different therapeutic areas. []
Compound Description: BMS-299897 is another potent gamma-secretase inhibitor that demonstrates significant reduction in Aβ concentrations in both APP-YAC mice and guinea pigs. Its ability to lower Aβ levels in various compartments, including the brain, cerebrospinal fluid, and plasma, makes it a promising candidate for further development as a potential treatment for Alzheimer's disease. []
Relevance: This compound and 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide share a common structural element - a halogenated benzene ring attached to a sulfonyl group. This highlights the versatility of this structural motif in designing compounds targeting diverse therapeutic areas. []
Compound Description: CL 259,763 is a synthetic compound that exhibits immunomodulatory activity, specifically influencing the immune response to tumors. Its mechanism of action and potential therapeutic applications in cancer immunotherapy warrant further investigation. []
Relevance: This compound exhibits the closest structural resemblance to 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide. Both compounds share the core structure of a (4-fluorophenyl)sulfonyl group directly attached to a phenyl ring. This strong structural similarity suggests potentially similar mechanisms of action or biological activities. Further investigation is needed to determine the specific targets and effects of both compounds. []
Compound Description: This compound serves as a central scaffold for synthesizing various N-alkyl and N-sulfonyl derivatives. These derivatives are being investigated for their potential antimicrobial activities. []
Relevance: This compound shares the [bis(4-fluorophenyl)methyl]piperazine moiety with 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide. The presence of this common structural element highlights its potential importance for biological activity and suggests that modifications to this core structure could lead to compounds with diverse pharmacological profiles. []
Compound Description: [¹⁸F]DASA-23 is a radiotracer designed for imaging tumor glycolysis by noninvasively measuring pyruvate kinase M2 (PKM2) expression. It demonstrates promising results in preclinical studies, showing potential for evaluating tumor response to various therapies. [, , ]
Relevance: This compound, like 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, includes a piperazine ring functionalized with a sulfonyl group. This structural similarity indicates a potential focus on exploring the biological activity of compounds with this specific structural element, albeit for different therapeutic applications. [, , ]
Compound Description: Wo Nolazan is a potassium-competitive acid blocker (P-CAB) used to treat, prevent, and alleviate symptoms of gastroesophageal reflux disease (GERD) in patients with partial response to proton pump inhibitors. []
Relevance: This compound, along with 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, belongs to a class of compounds containing both a fluorophenyl and a sulfonyl group. This shared structural feature highlights the diverse therapeutic applications of these functional groups in medicinal chemistry. []
Compound Description: CORT-108297 is a selective glucocorticoid receptor antagonist (GRA) that displays modest central nervous system penetration and efficacy in reducing amphetamine-induced hyperactivity. It shows potential for further investigation in preclinical models of atypical antipsychotic-associated weight gain and diabetes. []
Relevance: While this compound does not share a direct structural resemblance to 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, it highlights the exploration of various chemical scaffolds for developing selective GRAs. This suggests the potential for discovering novel therapeutic agents for treating metabolic disorders associated with atypical antipsychotic use. []
Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA) with promising activity in preclinical models of atypical antipsychotic-associated weight gain and diabetes. It effectively reduces weight gain induced by olanzapine in rats without interfering with olanzapine's antipsychotic effects. []
Relevance: Although structurally different from 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, LLY-2707 highlights the importance of exploring various chemical structures for developing selective GRAs. This emphasizes the potential for discovering novel therapeutic agents for treating metabolic disorders often associated with atypical antipsychotic use. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.